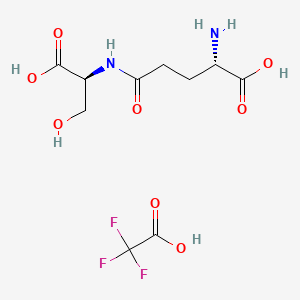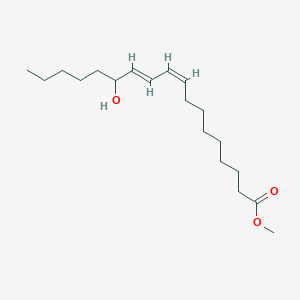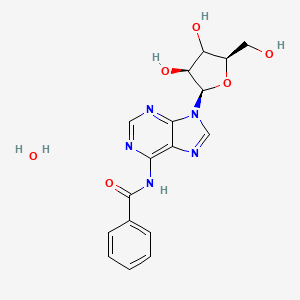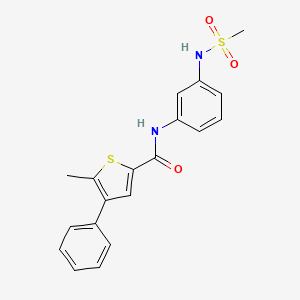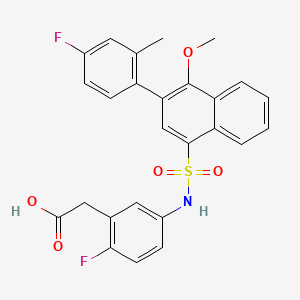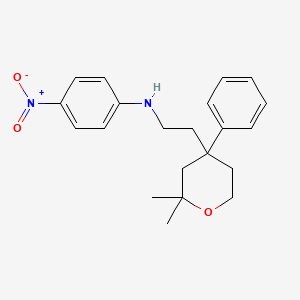
Icmt-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-20: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in scientific research, particularly in the field of cancer treatment, due to its ability to inhibit the activity of ICMT with an IC50 value of 0.682 micromolar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-20 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the methylation of tetrahydropyranyl intermediates under controlled conditions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing large-scale reactors to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: Icmt-IN-20 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as methylating agents, organic solvents, and catalysts. The reaction conditions are carefully controlled to ensure the selective methylation of the tetrahydropyranyl intermediates .
Major Products: The major product of the synthesis is this compound itself, which is obtained in a purified form after the reaction. The purity and yield of the product are critical for its effectiveness as an ICMT inhibitor .
Aplicaciones Científicas De Investigación
Icmt-IN-20 has several significant applications in scientific research:
Cancer Research: this compound has shown promising results in inhibiting the growth of cancer cells by targeting the ICMT enzyme.
Biological Studies: The compound is used to study the role of ICMT in various biological processes, including cell signaling and protein localization.
Drug Development: this compound serves as a lead compound for developing new drugs targeting ICMT, particularly for treating cancers driven by mutations in Ras proteins.
Chemical Biology: Researchers use this compound to investigate the biochemical pathways involving ICMT and its substrates, providing insights into the enzyme’s function and regulation.
Mecanismo De Acción
Icmt-IN-20 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins such as Ras. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways that are essential for cancer cell growth and survival .
Comparación Con Compuestos Similares
Cysmethynil: Another ICMT inhibitor that has been studied extensively.
Indole-based ICMT Inhibitors: These compounds have been developed through high-throughput screening and optimization processes.
Uniqueness of Icmt-IN-20: this compound stands out due to its high potency (IC50 = 0.682 micromolar) and its specific inhibition of ICMT. Its chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C21H26N2O3/c1-20(2)16-21(13-15-26-20,17-6-4-3-5-7-17)12-14-22-18-8-10-19(11-9-18)23(24)25/h3-11,22H,12-16H2,1-2H3 |
Clave InChI |
MRNIYWPXONCHFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


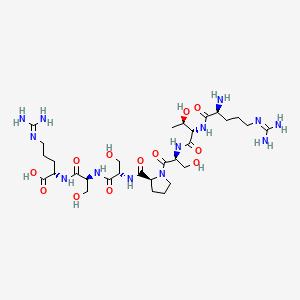
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
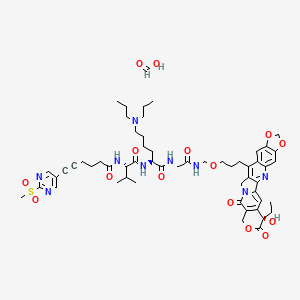
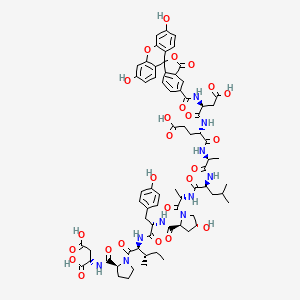
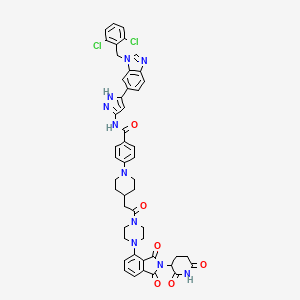
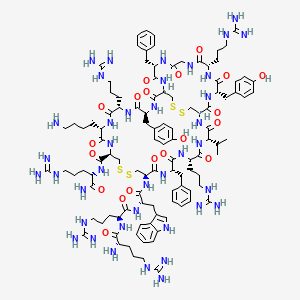
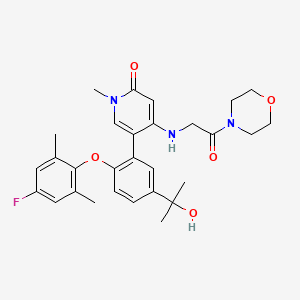
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
